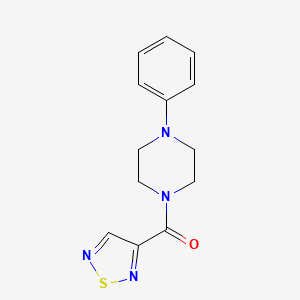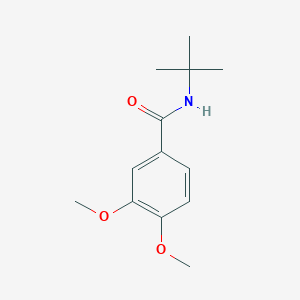![molecular formula C17H17ClN4S B5781127 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies and autoimmune diseases.
作用机制
BTK is a key enzyme involved in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine blocks B cell receptor signaling, leading to the inhibition of B cell proliferation and survival. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to be a selective inhibitor of BTK, with minimal off-target effects.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to have potent anti-proliferative and pro-apoptotic effects on B cells. In addition, 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of autoimmune diseases. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.
实验室实验的优点和局限性
One of the advantages of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is its selectivity for BTK, which reduces the potential for off-target effects. In addition, 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has shown promising results in animal models of B cell malignancies and autoimmune diseases, making it a promising candidate for further clinical development. However, one of the limitations of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is its low solubility, which may pose challenges for formulation and delivery.
未来方向
There are several potential future directions for the development of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine may also have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, further research is needed to optimize the formulation and delivery of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine, as well as to investigate its potential for combination therapy with other agents.
合成方法
The synthesis of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine was first reported by researchers at Takeda Pharmaceutical Company Limited in 2014. The synthetic route involves the reaction of 4-chloro-5-nitrothiophene-2-carboxylic acid with 4-methylpiperazine to form the intermediate compound, which is then cyclized with 2,3-dichloropyridine to give the final product. The overall yield of the synthesis is 34%.
科学研究应用
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine selectively inhibits BTK and blocks B cell receptor signaling, leading to the inhibition of B cell proliferation and survival. In vivo studies using animal models have demonstrated the efficacy of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4S/c1-21-6-8-22(9-7-21)16-15-14(10-23-17(15)20-11-19-16)12-2-4-13(18)5-3-12/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAWCJBZVSQYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)



![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)


![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)

![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)


